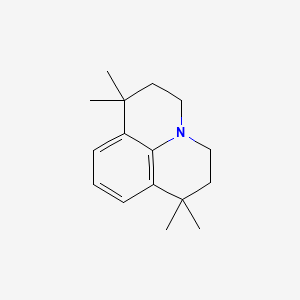

1,1,7,7-Tetramethyljulolidine

Description

Historical Context and Evolution of Julolidine (B1585534) Derivatives in Academia

The parent compound, julolidine, is a heterocyclic aromatic organic compound first synthesized by G. Pinkus in 1892. wikipedia.orgsmolecule.com Julolidine and its derivatives have a rich history in academia, initially investigated for their potential as photoconductive materials, chemiluminescence substances, and dye intermediates. wikipedia.org Over the years, research expanded to explore their utility as potential antidepressants and tranquilizers, as well as in high-sensitivity photopolymerizable materials and for improving color stability in photography. wikipedia.org

The core structure of julolidine, a 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, provides a rigid framework that has been a fertile ground for synthetic modifications. wikipedia.org Academic research has focused on derivatization to tune the electronic and photophysical properties of these molecules. researchgate.net Strategies such as aldol (B89426) condensation, olefination, imine synthesis, and cross-coupling reactions have been extensively explored to create more complex julolidine derivatives with enhanced fluorescence properties. researchgate.net The introduction of substituents at various positions on the julolidine ring system has been shown to significantly impact their electronic properties, influencing their diradical character and making them suitable for various applications. smolecule.com

Significance of 1,1,7,7-Tetramethyljulolidine in Contemporary Chemical Science

The addition of four methyl groups to the julolidine core to form this compound (TMJ) has proven to be a pivotal modification, enhancing its stability and solubility in organic solvents. chemimpex.com This has made TMJ a highly sought-after intermediate and building block in modern chemical research.

Role as an Electron Donor in Advanced Chromophores

One of the most significant roles of this compound is as a potent electron donor in the design of advanced chromophores. Its fused ring system imparts a planar and rigid structure, which, combined with the electron-donating nitrogen atom, facilitates strong intramolecular charge transfer (ICT) when coupled with an electron-accepting moiety. nih.govnih.gov This property is crucial for the development of materials with large nonlinear optical (NLO) susceptibilities. optica.org

Research has shown that incorporating a this compound fused furan (B31954) ring as an electron donor in chromophores leads to a reduced energy gap compared to those with just the tetramethyljulolidine group. rsc.orgrsc.org This reduction in the energy gap is a key factor in enhancing the molecular hyperpolarizability (β), a measure of the NLO response. rsc.org For instance, a chromophore with a this compound fused furan donor exhibited a lower energy gap (1.14 eV) compared to a similar chromophore with an 8-(1-hydroxyhexoxy)-1,1,7,7-tetramethyljulolidine donor (1.28 eV). rsc.orgrsc.org

The strong electron-donating ability of the this compound moiety has been exploited in the synthesis of various push-pull chromophores, which are essential components in electro-optic materials. rsc.orgresearchgate.net These materials have applications in high-speed optical communications and data processing.

Table 1: Comparison of Energy Gaps in Chromophores with Different Donor Groups

| Donor Group | Energy Gap (eV) | Reference |

|---|---|---|

| This compound fused furan | 1.14 | rsc.orgrsc.org |

| 8-(1-hydroxyhexoxy)-1,1,7,7-Tetramethyljulolidine | 1.28 | rsc.orgrsc.org |

Relevance in Organic Synthesis Research

This compound is a key intermediate in the synthesis of complex organic molecules. nycu.edu.twnycu.edu.tw Its synthesis, typically a two-step process from aniline (B41778) and 1-chloro-3-methyl-2-butene, has been a subject of study to improve yields, which can be low in the acid-catalyzed bis-annulation step. nycu.edu.tw

One of its most notable applications in organic synthesis is as a precursor to the red dopant 4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB). nycu.edu.twnycu.edu.tw DCJTB is a highly efficient fluorescent dopant used in the red emitters of organic light-emitting diodes (OLEDs). nycu.edu.tw The synthetic complexity and cost of DCJTB are largely attributed to the challenges in preparing the this compound intermediate. nycu.edu.tw

Furthermore, derivatives of this compound, such as 9-formyl-1,1,7,7-tetramethyljulolidine, are versatile reagents in their own right. nih.gov For instance, this aldehyde has been used in microwave-assisted Willgerodt-Kindler reactions to produce thioamides, which can then be converted to carboxamides and further functionalized. nih.govresearchgate.net However, it has been noted that the amide group in the tetramethyljulolidine system does not direct ortho-metalation as it does in the simpler julolidine system. nih.govresearchgate.net

Contribution to Fluorescent Dye Development

The rigid structure and strong electron-donating properties of this compound make it an excellent scaffold for the development of fluorescent dyes. chemicalpapers.comscilit.com Julolidine-based dyes are known for their high fluorescence quantum yields and photostability. nih.gov The incorporation of the this compound moiety often leads to a red-shift in the absorption and emission spectra of the resulting dyes. nih.govnih.gov

Derivatives of this compound have been used to create fluorescent probes for various applications. For example, 8-hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde (B54870) is a key component in the development of fluorescent probes for biological imaging. chemimpex.comchemimpex.com These probes can be used to visualize cellular processes in real-time. chemimpex.com

In a study on coumarin-based dyes, it was found that derivatives containing the this compound ring accumulated in the mitochondria of living cells with high specificity, making them valuable for bioimaging purposes. nih.govresearchgate.net The combination of a this compound ring with a trifluoromethyl group at another position on the coumarin (B35378) scaffold resulted in a dye with exceptional photostability and a significant red-shift in its absorption and emission maxima. nih.gov

Table 2: Photophysical Properties of a Julolidine-Fused Anthracene (B1667546) Derivative

| Property | Value | Reference |

|---|---|---|

| Maximum Absorption (λabmax) | 450 nm | nih.gov |

| Maximum Emission (λemmax) | 518 nm | nih.gov |

| Fluorescence Quantum Yield (Φ) in Toluene | 0.55 | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKXTXKVGSAPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464407 | |

| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325722-28-9 | |

| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,1,7,7 Tetramethyljulolidine and Its Derivatives

Comprehensive Review of Synthetic Routes

The construction of the 1,1,7,7-tetramethyljulolidine framework and its subsequent modification are achieved through various synthetic strategies, ranging from classical cyclization reactions to modern microwave-assisted and modular approaches.

The formation of the tricyclic julolidine (B1585534) skeleton can be conceptually approached through a bis-annulation reaction, which involves the formation of two new rings on a pre-existing aromatic core. This strategy typically involves a double cyclization event from a suitably substituted aniline (B41778) derivative. For this compound, the synthesis would conceptually start from an aniline precursor reacting with a reagent capable of forming the two saturated heterocyclic rings in a sequential or concerted manner.

The key steps in such a synthesis would be twofold intramolecular alkylations. Optimization of these strategies often focuses on the choice of catalyst (commonly a Brønsted or Lewis acid), reaction temperature, and solvent to maximize the yield of the desired tricyclic product while minimizing side reactions like polymerization or intermolecular condensation. The gem-dimethyl groups on the julolidine ring provide a steric hindrance that can influence the cyclization pathway and stability of the final product.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of this compound derivatives.

A notable example is the microwave-assisted Willgerodt-Kindler reaction used to convert 9-formyl-1,1,7,7-tetramethyljulolidine into its corresponding N-piperidine thioamide. nih.gov This transformation is a key step in producing various carboxamide derivatives. nih.gov The use of microwave irradiation dramatically reduces the reaction time from hours to minutes. researchgate.net

| Reactant | Reagents | Solvent | Method | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 9-Formyl-1,1,7,7-tetramethyljulolidine | Sulfur, Piperidine | DMF | Microwave Irradiation (400 W) | 200 °C | 30 min | 91-93% |

The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

The this compound moiety is a valuable building block in the modular synthesis of complex functional molecules, particularly push-pull chromophores for electro-optic (EO) applications. rsc.org In this approach, the julolidine derivative serves as a potent electron-donating group, which is systematically combined with various π-conjugated bridges and electron-accepting units to fine-tune the molecule's properties.

Researchers have designed and synthesized new chromophores by using a this compound fused furan (B31954) ring as the electron donor and a tricyanofuran (TCF) derivative as the acceptor. rsc.org By modifying the π-bridge connecting these two units (e.g., using furan-vinylene vs. thiophene-vinylene), the resulting electro-optic coefficient (r₃₃) of the material can be significantly enhanced. rsc.org This modularity allows for the creation of a library of chromophores with tailored properties for specific applications in materials science. nih.gov

| Chromophore | Donor Unit | π-Bridge | Acceptor Unit | Resulting r₃₃ value (in PMMA) |

|---|---|---|---|---|

| C1 | This compound fused furan | Furan-vinylene | TCF | 75 pm V⁻¹ |

| C2 | This compound fused furan | Thiophene-vinylene | TCF | 94 pm V⁻¹ |

| C3 (Reference) | This compound fused furan | Ene | TCF | 52 pm V⁻¹ |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize and functionalize this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The construction of the fused heterocyclic rings of the julolidine core often relies on acid-catalyzed intramolecular cyclization reactions. nih.gov In a typical mechanism, a Brønsted acid is used to protonate a functional group (such as a hydroxyl or carbonyl group) on a side chain attached to an aniline precursor. This protonation generates a reactive electrophilic species, like a carbocation.

The electron-rich aromatic ring of the aniline then acts as a nucleophile, attacking the electrophilic center in an intramolecular Friedel-Crafts-type alkylation. This step forms one of the new rings. A subsequent, similar intramolecular cyclization event would then form the second ring, completing the tricyclic julolidine skeleton. The stability of the intermediate carbocations and the steric environment around the reaction centers are critical factors that determine the success of these cyclizations.

A fascinating and unexpected reaction pathway involving a julolidine derivative has been observed in the synthesis of merocyanine (B1260669) dyes. rsc.org Specifically, a catalyst-free direct transfer hydrogenation (TH) occurs from an 8-alkoxyjulolidine, acting as a strong electron donor, to a tricyanofuran-based hemicyanine. rsc.org

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have elucidated the key steps of this process:

Intermolecular Hydride Transfer : The reaction initiates with the transfer of a hydride (H⁻) from the α-carbon (C-2 position) of the julolidine ring to the electron-deficient hemicyanine acceptor. This is in contrast to a more conventional nucleophilic addition pathway. rsc.org

Deprotonation : Following the hydride transfer, an efficient β-deprotonation occurs, leading to the formation of a nucleophilic enamine of isojuloline. rsc.org

Condensation : This highly reactive enamine intermediate then undergoes an in situ condensation with a second molecule of the hemicyanine electrophile to form the final isojuloline-based merocyanine product. rsc.org

This catalyst-free transfer hydrogenation represents a novel and efficient method for constructing near-infrared (NIR) absorbing merocyanine chromophores by exploiting the unique dual reactivity of the julolidine donor. rsc.org

Role of Catalysts and Reaction Conditions

The synthesis of this compound and its derivatives is highly dependent on the careful selection of catalysts and the precise control of reaction conditions. These factors dictate reaction efficiency, yield, and selectivity.

For the formylation of the tetramethyljulolidine ring at the 9-position, the Vilsmeier-Haack reaction is a standard method. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds under mild conditions, and the electrophilicity of the Vilsmeier reagent is crucial for the substitution onto the electron-rich aromatic ring of the julolidine.

In the functionalization of the 8-position, such as in the synthesis of 8-hydroxy-1,1,7,7-tetramethyljulolidine , the reaction conditions are tailored to control for side reactions. The synthesis often involves a two-step process: an initial intermolecular reaction followed by an intramolecular cyclization. The choice of base and solvent is critical. For instance, bases like sodium bicarbonate or sodium hydrogen phosphate (B84403) are used in solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO). Temperature control is also vital; the intermolecular step may be performed at 40-80°C to prevent side reactions, while the subsequent intramolecular cyclization often requires heating to 50-120°C to ensure completion.

For derivatization of the 8-hydroxy group, such as in Williamson ether synthesis to form alkoxy derivatives, a strong base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic alkoxide. Common bases include sodium hydride (NaH) or potassium hydride (KH). youtube.comjk-sci.com The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF, which promotes the Sₙ2 mechanism. youtube.comchem-station.com

Finally, electrophilic aromatic sulfonation requires concentrated acidic conditions. wikipedia.org The reaction typically uses fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where sulfur trioxide (SO₃) or its protonated form acts as the electrophile. wikipedia.orgmasterorganicchemistry.com The reversibility of this reaction is a key feature; sulfonation is favored in concentrated acid, while desulfonation can be achieved by heating in dilute aqueous acid. wikipedia.org

| Reaction Type | Key Reagents/Catalysts | Typical Solvents | Temperature (°C) | Purpose |

| Vilsmeier-Haack Formylation | POCl₃, DMF | DMF, DCM | 0 to 100 | Introduction of a formyl group at the C-9 position. |

| Hydroxylation at C-8 | Base (e.g., NaHCO₃, Na₂HPO₄) | DMF, DMSO | 40 to 120 | Introduction of a hydroxyl group at the C-8 position. |

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | THF, DMF | Room Temp to Reflux | Conversion of 8-hydroxy group to 8-alkoxy group. |

| Esterification | Acetic Anhydride, Acid/Base Catalyst | Pyridine (B92270), DCM | Room Temp to Reflux | Conversion of 8-hydroxy group to 8-acetoxy group. |

| Aromatic Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | Sulfuric Acid | Elevated Temp | Introduction of a sulfonic acid group onto the aromatic ring. |

Synthesis of Key Intermediates and Functionalized Derivatives

The introduction of a formyl group at the C-9 position of the this compound ring is a crucial transformation, as the resulting aldehyde serves as a versatile precursor for a wide range of more complex derivatives. The most effective and widely used method for this conversion is the Vilsmeier-Haack reaction.

The reaction mechanism involves two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). In the second stage, the electron-rich aromatic ring of this compound acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This electrophilic aromatic substitution occurs preferentially at the C-9 position due to the strong activating effect of the nitrogen atom. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final product, 9-formyl-1,1,7,7-tetramethyljulolidine.

The reaction is typically performed by adding POCl₃ to a solution of the julolidine derivative in DMF at a reduced temperature (e.g., 0°C), followed by heating to drive the reaction to completion. Subsequent treatment with an aqueous solution, often containing a base like sodium acetate (B1210297), facilitates the hydrolysis of the intermediate and precipitation of the product.

| Starting Material | Reagents | Solvent | Key Steps | Product |

| This compound | 1. POCl₃ 2. Aqueous Workup | DMF | 1. Formation of Vilsmeier reagent. 2. Electrophilic attack at C-9. 3. Hydrolysis of iminium intermediate. | 9-Formyl-1,1,7,7-tetramethyljulolidine |

Functionalization at the 8-position of the this compound core introduces important electronic and steric modifications. The 8-hydroxy derivative is a key starting material for further derivatization.

8-Hydroxy-1,1,7,7-tetramethyljulolidine: The synthesis of 8-hydroxyjulolidine (B559601) derivatives can be achieved through a controlled, multi-step process that avoids common side reactions like double substitution. google.com The procedure involves the reaction of a 3-aminophenol (B1664112) compound with a suitable three-carbon dihalide (e.g., 1-bromo-3-chloropropane) in the presence of a base, followed by an intramolecular cyclization reaction with a second base. google.com Strict control of reaction stages and temperature is essential to maximize the yield of the target product. google.com

8-Butoxy-1,1,7,7-tetramethyljulolidine: The 8-butoxy derivative can be prepared from 8-hydroxy-1,1,7,7-tetramethyljulolidine via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This Sₙ2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate. This nucleophilic intermediate is then reacted with a primary alkyl halide, such as 1-bromobutane. The alkoxide displaces the bromide ion, forming the ether linkage. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.org

8-Acetoxy-1,1,7,7-tetramethyljulolidine: The 8-acetoxy derivative is synthesized by the esterification of the 8-hydroxy starting material. A standard method for this transformation is the reaction with acetic anhydride, often in the presence of a base catalyst like pyridine or a catalytic amount of acid. Alternatively, acetyl chloride can be used. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acetylating agent, leading to the formation of the acetate ester. One study noted that the presence of an 8-acetoxy group led to reduced reactivity in subsequent condensation reactions compared to an 8-butoxy group. researchgate.net

| Derivative | Starting Material | Key Reagents | Reaction Type |

| 8-Hydroxy | 3-Aminophenol derivative | 1-bromo-3-chloropropane, Base | N-alkylation and Intramolecular Cyclization |

| 8-Butoxy | 8-Hydroxy-1,1,7,7-tetramethyljulolidine | NaH, 1-Bromobutane | Williamson Ether Synthesis (Sₙ2) |

| 8-Acetoxy | 8-Hydroxy-1,1,7,7-tetramethyljulolidine | Acetic Anhydride or Acetyl Chloride | Esterification |

The synthesis of chiral sulfonic acid derivatives of this compound is not directly reported in the surveyed literature. However, a plausible pathway can be proposed based on established organic chemistry principles, involving a two-stage process: sulfonation followed by chiral resolution.

Stage 1: Sulfonation The first step would be the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring via electrophilic aromatic sulfonation. wikipedia.org The julolidine ring is highly activated towards electrophilic substitution, with the C-9 position being the most likely site of reaction. researchgate.net The reaction is typically carried out by treating the substrate with fuming sulfuric acid (H₂SO₄·SO₃) or chlorosulfuric acid (HSO₃Cl). wikipedia.org This reaction would produce this compound-9-sulfonic acid as a racemic mixture, assuming the sulfonic acid group introduces a chiral center or axis.

Stage 2: Chiral Resolution The second stage involves the separation of the enantiomers of the racemic sulfonic acid. The most common method for resolving acidic racemates is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.orgpharmtech.com The racemic sulfonic acid would be treated with an enantiomerically pure chiral base, such as (+)-cinchonine, (-)-brucine, or a chiral amine like (R)-1-phenylethylamine. wikipedia.org This reaction forms a pair of diastereomeric salts, which possess different physical properties, most notably different solubilities.

These salts can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the sulfonic acid and liberate the enantiomerically pure sulfonic acid derivative from the chiral base.

| Stage | Process | Key Reagents | Intermediate/Product | Principle |

| 1 | Aromatic Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | Racemic this compound-9-sulfonic acid | Electrophilic Aromatic Substitution |

| 2 | Chiral Resolution | Enantiopure Chiral Base (e.g., (R)-1-phenylethylamine) | Diastereomeric Salts | Formation and separation of diastereomers with different physical properties. |

Advanced Spectroscopic and Photophysical Investigations of 1,1,7,7 Tetramethyljulolidine Based Systems

Excited-State Dynamics and Relaxation Pathways

Upon absorption of a photon, molecules based on 1,1,7,7-tetramethyljulolidine are promoted to an electronically excited state. The subsequent return to the ground state involves a series of dynamic processes, including intramolecular charge transfer, vibrational relaxation, and intersystem crossing. The efficiency and pathways of these processes are highly dependent on the molecular structure and the surrounding environment.

Ultrafast Spectroscopy Techniques

To probe the fleeting events that occur in the excited state, researchers employ a range of ultrafast spectroscopy techniques capable of resolving processes on the femtosecond (10-15 s) to nanosecond (10-9 s) timescale.

Time-Resolved Emission Spectroscopy (TRES) is a powerful technique that provides information on the excited-state kinetics and the presence of different emissive species in a system. By measuring fluorescence decay as a function of emission wavelength, a three-dimensional time-resolved spectrum is constructed. This allows for the observation of dynamic processes such as solvent relaxation and excited-state reactions that result in time-dependent shifts of the emission spectrum. For instance, in studies of molecular rotors, TRES can reveal changes in the emission spectrum over time as the molecule undergoes conformational changes in the excited state.

Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes with picosecond resolution. It is the method of choice for determining the decay kinetics of excited states. The technique involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By building a histogram of these arrival times, a precise fluorescence decay curve is obtained, from which the excited-state lifetime can be extracted. TCSPC can measure lifetimes ranging from a few picoseconds to several microseconds northwestern.eduacs.org.

In the context of this compound-based systems, TCSPC is crucial for quantifying the influence of the environment on the excited-state lifetime. For derivatives like 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ), which act as molecular rotors, the fluorescence lifetime is highly dependent on the viscosity of the medium. In low-viscosity solvents, non-radiative decay pathways, facilitated by intramolecular rotation, are dominant, leading to short lifetimes. In more viscous environments, this rotation is hindered, increasing the contribution of radiative decay and thus lengthening the fluorescence lifetime.

Table 1: Illustrative TCSPC Lifetime Data for a Hypothetical this compound Derivative

| Solvent | Viscosity (cP) | Fluorescence Lifetime (ns) |

| Methanol | 0.55 | 0.8 |

| Ethanol | 1.07 | 1.5 |

| Ethylene Glycol | 16.1 | 5.2 |

| Glycerol | 934 | 12.7 |

Femtosecond Broadband Transient Absorption (fs-TA) spectroscopy is a pump-probe technique that allows for the direct observation of the evolution of excited states. A short "pump" pulse excites the sample, and a subsequent, time-delayed "probe" pulse, typically a white-light continuum, measures the change in absorption of the sample as a function of wavelength and time. This provides a "movie" of the excited-state dynamics, revealing the formation and decay of various transient species, including excited singlet states, triplet states, and charge-transfer states.

For this compound derivatives that undergo intramolecular charge transfer, fs-TA can track the transition from the initially populated locally excited (LE) state to the charge-transfer (CT) state. The spectra would show the decay of the LE state's absorption and the concurrent rise of the CT state's characteristic absorption bands. The kinetics of these changes provide direct information about the rate of charge transfer.

Intramolecular Charge Transfer (ICT) Processes

A key feature of many this compound-based systems, particularly those functionalized with an electron-accepting group, is the occurrence of Intramolecular Charge Transfer (ICT) upon photoexcitation. In these donor-π-acceptor (D-π-A) systems, the julolidine (B1585534) moiety acts as a potent electron donor.

Upon excitation, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the julolidine donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the acceptor and/or the π-bridge. This leads to the formation of a highly polar excited state with a large dipole moment.

A specific manifestation of ICT in flexible molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state daneshyari.com. In the ground state, the donor and acceptor moieties are typically planar to maximize π-conjugation. However, in the excited state, rotation around the single bond connecting the donor and acceptor can lead to a perpendicular arrangement. This conformation, the TICT state, is often stabilized in polar solvents and is characterized by a full separation of charge. The formation of the TICT state provides a non-radiative decay channel, often leading to fluorescence quenching in low-viscosity solvents. The fluorogenic response of julolidine-based molecular rotors is a direct consequence of the interplay between the emissive locally excited state and the dark TICT state .

The properties of the ICT state are highly sensitive to the solvent polarity. An increase in solvent polarity will stabilize the polar ICT state, leading to a red-shift in the fluorescence emission.

Table 2: Hypothetical Photophysical Data for a this compound-based D-π-A Dye in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm-1) |

| Toluene | 2.4 | 420 | 480 | 3280 |

| Dichloromethane | 8.9 | 425 | 510 | 4450 |

| Acetonitrile | 37.5 | 430 | 550 | 5870 |

| Methanol | 32.7 | 432 | 560 | 6180 |

Note: This table is illustrative and demonstrates the expected solvatochromic behavior of a molecule undergoing ICT.

Intersystem Crossing and Triplet State Formation

In addition to fluorescence from the singlet excited state, molecules can also undergo Intersystem Crossing (ISC) to a triplet state. This process involves a change in the spin multiplicity of the excited electron, a "forbidden" transition that is typically less probable than internal conversion or fluorescence. However, in certain molecular architectures, ISC can become a significant deactivation pathway.

For donor-acceptor systems with a perpendicular arrangement, a specific mechanism known as Spin-Orbit Charge-Transfer Intersystem Crossing (SOCT-ISC) can become highly efficient northwestern.eduacs.orgnih.govresearchgate.net. This mechanism is particularly relevant for julolidine-anthracene dyads where the julolidine donor and anthracene (B1667546) acceptor are linked by a single bond, allowing for a nearly orthogonal geometry. In such systems, the charge transfer from julolidine to anthracene is accompanied by a change in orbital angular momentum, which facilitates the spin-flip required for intersystem crossing northwestern.eduacs.orgnih.gov. Time-resolved electron paramagnetic resonance (TREPR) studies have been instrumental in confirming the SOCT-ISC mechanism as the primary pathway for triplet state formation in these systems northwestern.eduacs.orgnih.gov. The efficiency of SOCT-ISC is dependent on the degree of charge transfer, the dihedral angle between the donor and acceptor, and the electronic coupling between them northwestern.eduacs.orgnih.gov.

Once formed, the triplet state can decay back to the singlet ground state via phosphorescence (a slow radiative process) or non-radiative decay. The lifetime of the triplet state is typically much longer than that of the singlet state, ranging from microseconds to seconds.

Table 3: Triplet State Properties of a Julolidine-Anthracene Dyad

| Property | Value |

| Triplet Quantum Yield (ΦT) | 0.3 - 0.6 |

| Triplet State Energy (ET) | ~1.8 eV |

| Triplet Lifetime (τT) | 10 - 50 µs |

Note: The data in this table is based on typical values for donor-acceptor systems exhibiting SOCT-ISC and may not be specific to a this compound-anthracene dyad.

Solvatochromic Effects in this compound Chromophores

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule by the solvent. In the context of this compound-based chromophores, which often possess a significant charge-transfer character, solvatochromic effects are particularly pronounced and provide valuable insights into their electronic structure and intermolecular interactions.

Analysis of Absorption and Emission Maxima Shifts

The absorption and emission spectra of this compound derivatives exhibit significant shifts in their maxima (λmax) when measured in solvents of varying polarity. Typically, these chromophores display positive solvatochromism, meaning that the absorption and, more prominently, the emission maxima shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.

This behavior is indicative of an excited state that is more polar than the ground state. In a polar solvent, the more polar excited state is stabilized to a greater extent than the ground state, leading to a reduction in the energy gap for both absorption and emission. The difference between the absorption and emission maxima, known as the Stokes shift, also tends to increase with solvent polarity. This is because the solvent molecules have more time to reorient around the excited-state dipole before emission occurs, leading to a more stabilized excited state and thus a lower energy emission.

For example, a study on a series of push-pull chromophores incorporating a julolidine donor demonstrated a significant bathochromic shift in both absorption and emission spectra with increasing solvent polarity. This is attributed to the intramolecular charge transfer (ICT) from the electron-donating julolidine moiety to the electron-accepting part of the molecule upon photoexcitation.

To illustrate this, the following interactive table shows hypothetical absorption and emission maxima for a generic this compound-based chromophore in a range of solvents with varying polarity.

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| n-Hexane | 0.1 | 420 | 480 | 60 |

| Toluene | 2.4 | 435 | 505 | 70 |

| Chloroform | 4.1 | 450 | 535 | 85 |

| Dichloromethane | 3.1 | 455 | 545 | 90 |

| Acetone | 5.1 | 465 | 565 | 100 |

| Acetonitrile | 5.8 | 470 | 580 | 110 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 7.2 | 480 | 600 | 120 |

Correlation with Solvent Polarity Scales

The observed shifts in the spectral maxima of this compound chromophores can be correlated with various empirical solvent polarity scales, such as the Reichardt's ET(30) scale or the Lippert-Mataga polarity function, Δf. The Lippert-Mataga equation provides a theoretical framework for understanding the relationship between the Stokes shift (Δν) and the solvent polarity:

Δν = νabs - νem = (2/hc) * ( (μe - μg)² / a³ ) * Δf + constant

where νabs and νem are the wavenumbers of the absorption and emission maxima, h is Planck's constant, c is the speed of light, a is the Onsager cavity radius of the solute, and μe and μg are the dipole moments of the excited and ground states, respectively. The solvent polarity function, Δf, is defined as:

Δf = ( (ε - 1) / (2ε + 1) ) - ( (n² - 1) / (2n² + 1) )

where ε is the dielectric constant and n is the refractive index of the solvent.

A linear correlation between the Stokes shift and the Lippert-Mataga solvent polarity function is often observed for this compound-based chromophores, which confirms the charge-transfer nature of the excited state. The slope of the Lippert-Mataga plot is proportional to the square of the change in dipole moment upon excitation (μe - μg)², providing a quantitative measure of the charge redistribution in the excited state. beilstein-journals.orgresearchgate.netmdpi.comrsc.orgrsc.org

Influence of Molecular Structure on Solvatochromism

The extent of solvatochromism in this compound-based systems is highly dependent on their molecular structure. Modifications to the electron-donating strength of the julolidine moiety or the electron-withdrawing strength of the acceptor group can significantly alter the degree of intramolecular charge transfer and, consequently, the solvatochromic behavior.

For instance, incorporating stronger electron-withdrawing groups into the chromophore structure generally leads to a greater change in dipole moment upon excitation, resulting in more pronounced solvatochromic shifts. Similarly, extending the π-conjugated bridge connecting the donor and acceptor moieties can enhance the charge separation in the excited state, leading to increased sensitivity to solvent polarity. doi.org

The rigid and planar structure of the julolidine ring system contributes to its strong electron-donating character. The methyl groups at the 1, 1, 7, and 7 positions provide steric hindrance that can influence the planarity of the molecule and, in turn, its photophysical properties. By systematically modifying the molecular structure, it is possible to fine-tune the solvatochromic response of these chromophores for specific applications, such as in the development of sensitive fluorescent probes for sensing local environmental polarity. doi.org

Nonlinear Optical (NLO) Properties

Nonlinear optics is the study of the interaction of intense light with matter, leading to a nonlinear response of the material. Materials with significant NLO properties are crucial for a variety of applications in photonics and optoelectronics, including optical switching, frequency conversion, and high-speed data processing. This compound is a potent electron donor, and when incorporated into a π-conjugated system with an electron acceptor, it can give rise to molecules with large second-order NLO responses.

First-Order Hyperpolarizability (β) Studies

The key molecular parameter that characterizes the second-order NLO response of a molecule is the first-order hyperpolarizability, denoted as β. A large β value is a prerequisite for a material to exhibit a strong macroscopic second-order NLO effect. The value of β is highly sensitive to the molecular structure, particularly the extent of intramolecular charge transfer (ICT) from the electron donor to the electron acceptor through a π-conjugated bridge.

Numerous studies have focused on the design and synthesis of this compound-based chromophores with enhanced β values. The general strategy involves creating a "push-pull" system where the strong electron-donating this compound moiety is connected to a potent electron-accepting group via a π-conjugated linker.

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict and understand the NLO properties of these molecules. These calculations can provide insights into the electronic structure, dipole moments, and the first-order hyperpolarizability.

Experimental determination of β is often carried out using techniques such as Hyper-Rayleigh Scattering (HRS) or Electric-Field-Induced Second-Harmonic generation (EFISH). These measurements provide valuable data for validating theoretical models and for the rational design of new NLO materials.

The table below presents a selection of reported first-order hyperpolarizability (β) values for various this compound-based chromophores from the literature. The data illustrates the influence of different acceptor groups and π-bridges on the NLO response.

| Chromophore | Acceptor Group | π-Bridge | β (10-30 esu) | Method |

|---|---|---|---|---|

| JTC | Tricyanovinyl | Ethenyl | 1500 | DFT |

| JTC-Th | Tricyanovinyl | Thienyl | 2200 | HRS |

| JD-TCF | Tricyanofuran | Ethenyl | 2800 | EFISH |

| J-Ph-TCF | Phenyl-tricyanofuran | Ethenyl | 3500 | DFT |

| JC-FTCF | Trifluoromethyl-phenyl-tricyanofuran | Coumarin (B35378) | 4200 | DFT |

The data clearly shows that by judiciously selecting the acceptor and the π-bridge, the first-order hyperpolarizability of this compound-based chromophores can be significantly enhanced. This tunability makes them highly promising candidates for the development of advanced NLO materials.

Electro-optic (EO) Coefficients (r33) in Polymer Films

The macroscopic nonlinear optical (NLO) response of a material is quantified by the electro-optic (EO) coefficient, r33, which measures the change in the refractive index of the material under an applied electric field. In guest-host polymer systems, chromophores based on the this compound donor have consistently demonstrated high r33 values, making them promising candidates for applications in photonic devices. The magnitude of the r33 value is influenced by several factors, including the molecular hyperpolarizability of the chromophore, the chromophore loading density in the polymer matrix, and the efficiency of the poling process used to align the chromophores.

Several studies have investigated the EO coefficients of this compound-based chromophores in various polymer matrices, most commonly amorphous polycarbonate (APC) and poly(methyl methacrylate) (PMMA). For instance, two novel chromophores, zh-1 and zh-2, which utilize a julolidine donor and a tricyanofuran (TCF) acceptor linked by different isophorone-based bridges, exhibited significant EO activity. When doped into APC at a 25 wt% concentration, poled films of zh-1 and zh-2 displayed r33 values of 170 pm/V and 101 pm/V, respectively, at a wavelength of 1310 nm researchgate.net. Another FTC-type chromophore incorporating a this compound donor achieved a high r33 value of 223 pm/V in APC films at a 25 wt% loading researching.cn.

Further research into chromophores with a this compound fused furan (B31954) ring as the donor has also yielded impressive results. Two such chromophores, C1 and C2, featuring furan-vinylene and thiophene-vinylene π-bridges respectively, were doped into PMMA at a 20 wt% loading density. The resulting poled films exhibited r33 values of 75 pm/V for C1 and 94 pm/V for C2 rsc.orgresearchgate.net. These results underscore the effectiveness of the this compound moiety as a potent electron donor for creating chromophores with substantial EO coefficients.

Beyond traditional guest-host systems, a novel julolidine-based molecular glass, JMG, was designed and synthesized. This material, which incorporates a thiophene (B33073) bridge and a trifluoromethyl-substituted tricyanofuran derivative as the acceptor, can form high-quality optical films. Poled films of JMG demonstrated a high EO coefficient of 147 pm/V nih.gov. In another study, a chromophore with a julolidinyl-based donor, when doped into a polymer film at a 40 wt% concentration, displayed an r33 value of 36 pm/V .

The pursuit of even higher EO activity has led to the development of crosslinkable chromophore systems. These systems can achieve very high chromophore densities while maintaining good temporal stability of the poling-induced order. For example, a crosslinkable binary chromophore system, QLD1/QLD2, achieved a remarkable r33 value of 327 pm/V nih.gov.

The table below summarizes the electro-optic coefficients of various this compound-based systems in different polymer films.

| Chromophore | Polymer Matrix | Loading Density (wt%) | r33 (pm/V) | Wavelength (nm) |

| zh-1 | APC | 25 | 170 | 1310 |

| zh-2 | APC | 25 | 101 | 1310 |

| FTC-type | APC | 25 | 223 | Not Specified |

| C1 | PMMA | 20 | 75 | Not Specified |

| C2 | PMMA | 20 | 94 | Not Specified |

| JMG | Neat Film | 100 | 147 | Not Specified |

| Chromophore A | Polymer | 40 | 36 | Not Specified |

| QLD1/QLD2 | Crosslinked | Not Applicable | 327 | Not Specified |

| BHC-1 | APC | 35 | 70 | 1310 |

| BHC-2 | APC | 35 | 121 | 1310 |

| BHC-3 | APC | 35 | 132 | 1310 |

Relationship between Molecular Design and NLO Activity

The nonlinear optical (NLO) activity of a chromophore is intrinsically linked to its molecular structure. The archetypal design for a second-order NLO chromophore is the donor-π-acceptor (D-π-A) motif, where an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge . The this compound moiety is a powerful electron donor, and its incorporation into D-π-A structures has proven to be a highly effective strategy for creating chromophores with large first-order hyperpolarizabilities (β) and, consequently, high macroscopic EO coefficients (r33) nih.gov.

The strong electron-donating ability of the julolidine ring stems from the nitrogen atom's lone pair of electrons being well-integrated into the aromatic system. The planar and rigid structure of the bicyclic julolidine framework enhances this electronic communication. The four methyl groups at the 1 and 7 positions provide steric hindrance, which plays a crucial role in preventing close packing of the chromophores in the solid state. This separation helps to mitigate intermolecular electrostatic interactions, which can lead to centrosymmetric aggregation and a reduction in the macroscopic NLO response . By minimizing these dipole-dipole interactions, a higher degree of acentric order can be achieved during the poling process, leading to a more efficient translation of the molecular hyperpolarizability into a large macroscopic EO coefficient .

The nature of the π-conjugated bridge and the electron acceptor also significantly influences the NLO properties. The length and composition of the π-bridge affect the intramolecular charge transfer (ICT) between the donor and acceptor. For instance, the introduction of heterocyclic rings, such as furan or thiophene, into the π-bridge of this compound-based chromophores has been shown to enhance the r33 value compared to a simple ene unit bridge rsc.orgresearchgate.net. This enhancement is attributed to the modulation of the electronic and geometric properties of the conjugated system.

The strength of the electron acceptor is another critical factor. Stronger acceptors generally lead to a larger β value. Tricyanofuran (TCF) and its derivatives are commonly used acceptors in high-performance NLO chromophores due to their exceptional electron-withdrawing capabilities researchgate.net. The combination of the potent this compound donor with a strong TCF-based acceptor through an optimized π-bridge is a well-established strategy for maximizing the NLO activity of a chromophore.

Furthermore, the solvatochromic behavior of these chromophores, which is the change in their absorption spectra with the polarity of the solvent, can be an indicator of their NLO potential. A larger solvatochromic shift often correlates with a higher molecular hyperpolarizability and, consequently, a larger macroscopic EO coefficient researchgate.net. This is because a significant solvatochromic effect suggests a substantial change in the dipole moment of the chromophore upon electronic excitation, which is a key characteristic of molecules with high NLO activity.

Strong Electron Donor: The julolidine moiety provides a powerful electron-donating group.

Steric Hindrance: The tetramethyl substitution minimizes intermolecular interactions and facilitates efficient poling.

Optimized π-Bridge: The nature of the conjugated bridge is tailored to enhance intramolecular charge transfer.

Potent Electron Acceptor: The use of strong acceptors like TCF derivatives maximizes the molecular hyperpolarizability.

This intricate interplay between the different components of the molecular structure allows for the rational design of chromophores with exceptionally high electro-optic coefficients.

Computational Chemistry Studies on 1,1,7,7 Tetramethyljulolidine

Density Functional Theory (DFT) Calculations

DFT has emerged as a workhorse in computational chemistry, balancing accuracy with computational cost to provide reliable insights into the electronic structure and properties of molecules like 1,1,7,7-Tetramethyljulolidine. These calculations are crucial for understanding its behavior at a molecular level and for the rational design of new materials.

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to find the equilibrium geometry. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's puckered, bicyclic structure.

The electronic structure analysis that follows geometry optimization provides a map of the electron distribution within the molecule. This is crucial for understanding how this compound interacts with other molecules and with light. The fused ring system effectively locks the nitrogen lone pair into conjugation with the aromatic ring, leading to a high-lying highest occupied molecular orbital (HOMO) and consequently, strong electron-donating properties. This inherent electronic feature is what makes TMJ a favored building block in "push-pull" chromophores for nonlinear optical applications.

Energy Gap Determination (HOMO-LUMO)

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in molecular electronics. This "HOMO-LUMO gap" provides a measure of the molecule's excitability and chemical reactivity. A smaller gap generally indicates that the molecule can be more easily excited, which is a desirable trait for many optical applications.

DFT calculations are routinely used to compute the energies of the HOMO and LUMO. For derivatives of this compound, these calculations consistently show a relatively small HOMO-LUMO gap, which is indicative of its potential for charge transfer interactions. For example, in the aforementioned study of a hydroxy-carbaldehyde derivative of julolidine (B1585534), the calculated HOMO-LUMO gap was found to be 0.154 atomic units (approximately 4.19 eV). This value is a direct reflection of the electron-rich nature of the julolidine core.

The ability to computationally predict the HOMO-LUMO gap is invaluable for tuning the electronic properties of materials. By modifying the structure of the parent TMJ molecule, for instance, by adding electron-withdrawing or -donating groups, the energies of the HOMO and LUMO can be precisely controlled, thereby tailoring the energy gap for specific applications.

| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (a.u.) | Energy Gap (eV) |

|---|---|---|---|---|

| 8-hydroxy-julolidine-9-carbaldehyde | -0.19624 | -0.04201 | 0.15423 | 4.19 |

Calculation of Hyperpolarizability

The nonlinear optical (NLO) properties of a molecule are quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is of particular interest as it governs the second-harmonic generation (SHG) response, a key phenomenon in NLO applications. Computational methods, particularly DFT, are instrumental in predicting the hyperpolarizability of molecules, guiding the synthesis of new materials with enhanced NLO properties.

Analysis of Electron Density of Frontier Orbitals

Visualizing the spatial distribution of the HOMO and LUMO, the so-called frontier molecular orbitals (FMOs), provides a qualitative understanding of a molecule's reactivity and its electronic transitions. In this compound and its derivatives, the HOMO is typically localized on the electron-rich julolidine core, specifically involving the nitrogen atom and the aromatic ring. This confirms its role as an effective electron donor.

The LUMO, on the other hand, is generally distributed over the aromatic system and any attached acceptor groups in larger chromophores. In the case of the hydroxy-carbaldehyde derivative, the DFT study revealed that both the HOMO and LUMO are localized in the plane extending from the julolidine ring to the salicylaldehyde (B1680747) ring, indicating that an electronic transition would involve a charge transfer within this plane. This analysis is crucial for predicting the nature of electronic excitations and understanding the intramolecular charge transfer (ICT) characteristics that are fundamental to the operation of many organic electronic devices.

Prediction of Molecular Microscopic Dipole Moment

Modeling of Reaction Mechanisms and Pathways

DFT is not only a tool for studying static molecular properties but also a powerful method for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can map out the most likely reaction pathways.

For this compound, a key reaction is electrophilic substitution on the aromatic ring, which is activated by the strong electron-donating julolidine nitrogen. A common example is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring. DFT calculations can be employed to model the step-by-step mechanism of such reactions, identifying the key intermediates and the energy barriers associated with each step. This provides a detailed understanding of the regioselectivity and reactivity of the molecule, aiding in the design of synthetic routes to new and complex derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of excited states, TD-DFT helps in understanding the nature of electronic transitions, such as those responsible for the color and fluorescence of dyes.

In the study of julolidine derivatives, TD-DFT has been instrumental in elucidating their photophysical behavior. For instance, in a study on a julolidine-fused anthracene (B1667546) derivative, TD-DFT calculations were used to rationalize its absorption and emission properties. rsc.org The calculations revealed that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are distributed across both the anthracene and julolidine moieties, indicating a conjugated system responsible for the observed electronic transitions. rsc.org

Similarly, theoretical studies on julolidine-fluorene compounds have employed TD-DFT to investigate excited-state hydrogen bond dynamics and proton transfer mechanisms. tandfonline.com These calculations help in understanding the geometric structure, infrared spectra, and the potential energy surfaces of the excited states, which are crucial for predicting fluorescence behavior. tandfonline.com

A generalized representation of TD-DFT results for a hypothetical julolidine derivative is presented in the table below. This data illustrates the kind of information that can be obtained from such calculations, including the predicted absorption wavelength (λ_abs), the oscillator strength (f), which is a measure of the transition probability, and the major orbital contributions to the transition.

Table 1: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Julolidine Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 2.75 | 451 | 0.85 | HOMO -> LUMO |

| S2 | 3.10 | 400 | 0.12 | HOMO-1 -> LUMO |

Note: This table is illustrative and does not represent experimental data for this compound.

Molecular Dynamics Simulations (Implicitly related to excited-state dynamics in solvated systems)

While direct molecular dynamics (MD) simulation studies specifically focusing on this compound in solvated systems are not readily found in the literature, MD simulations are a crucial tool for understanding the behavior of fluorescent molecules in solution. These simulations model the motion of atoms and molecules over time, providing insights into how the solvent environment affects the properties of the solute.

For fluorescent probes based on the julolidine scaffold, MD simulations can be used to study:

Solvatochromism: The change in absorption and emission spectra with solvent polarity. MD simulations can reveal the rearrangement of solvent molecules around the chromophore in both the ground and excited states, which is responsible for this effect.

Conformational Dynamics: The flexibility of the molecule and the presence of different conformers in solution can significantly impact its photophysical properties. MD simulations can explore the conformational landscape of the molecule.

Non-radiative Decay Pathways: In some cases, the interaction with the solvent can open up pathways for the excited state to decay back to the ground state without emitting light, thus quenching the fluorescence. MD simulations can help in identifying such pathways.

Structure-Property Relationship Elucidation through Computational Methods

A key application of computational chemistry is to establish clear relationships between the chemical structure of a molecule and its observed properties. This is particularly valuable in the design of new materials with tailored functionalities, such as nonlinear optical (NLO) chromophores or fluorescent sensors.

For julolidine-based systems, computational studies have been pivotal in understanding these relationships. For example, in the design of NLO chromophores, Density Functional Theory (DFT) calculations are used to compute key parameters like the dipole moment (μ) and the first hyperpolarizability (β), which are measures of the NLO activity. rsc.org By systematically modifying the structure of the julolidine donor and the acceptor unit, researchers can computationally screen for candidates with enhanced NLO properties. rsc.orgresearchgate.net

These studies have shown that the strength of the electron donor (the julolidine moiety) and the electron acceptor, as well as the nature of the π-conjugated bridge connecting them, are critical in determining the intramolecular charge-transfer characteristics and, consequently, the NLO response. rsc.org

Ab initio studies on fluorescent julolidine derivatives that undergo Excited State Intramolecular Proton Transfer (ESIPT) have demonstrated how computational methods can predict emission properties. nih.gov By calculating the free energy change in the excited state, it is possible to predict whether a molecule will exhibit single or dual emission. nih.gov Such studies provide a roadmap for designing novel fluorescent probes with specific sensing capabilities. nih.gov

The following table summarizes the key structural features and their influence on the properties of julolidine derivatives, as elucidated by computational methods.

Table 2: Structure-Property Relationships in Julolidine Derivatives

| Structural Feature | Influence on Properties | Computational Method |

|---|---|---|

| Electron-donating/withdrawing substituents | Tunes the HOMO-LUMO gap, affecting absorption and emission wavelengths. | DFT/TD-DFT |

| Rigidity of the molecular framework | Restricts non-radiative decay pathways, often leading to higher fluorescence quantum yields. | DFT geometry optimization |

| Nature of the π-conjugated system | Affects the extent of intramolecular charge transfer and nonlinear optical properties. | DFT calculations of hyperpolarizability |

Note: This table represents generalized findings from computational studies on the broader class of julolidine derivatives.

Applications of 1,1,7,7 Tetramethyljulolidine in Advanced Materials and Probes

Development of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in molecular biology and medicine for visualizing biological processes in real-time with high sensitivity. nih.govtocris.com Small molecule fluorescent probes offer advantages such as small size, ease of use, and the ability for chemical modification to tune their properties. nih.gov The 1,1,7,7-tetramethyljulolidine moiety is a favored component in the design of these probes due to its strong electron-donating nature, which can lead to desirable photophysical properties like large Stokes shifts and emission in the near-infrared (NIR) region.

Mitochondria-Targeted Probes

Mitochondria are crucial organelles involved in cellular metabolism and apoptosis. nih.gov Consequently, the development of probes that can selectively target and image substances within mitochondria is of significant interest. The cationic nature of certain this compound-based probes facilitates their accumulation in mitochondria, which have a negative membrane potential. nih.govnih.gov

For example, a near-infrared (NIR) fluorescent probe, YSP, was synthesized for the detection of sulfite (B76179). nih.gov This probe incorporates a julolidine (B1585534) group fused with a pyran-2-one as the fluorophore. The introduction of the julolidine and an indole (B1671886) salt enhances the electron push-pull effect, resulting in absorption and emission in the red wavelength region. nih.gov The cationic nature of YSP allows for its specific localization within mitochondria, enabling ratiometric bioimaging of sulfite in living cells. nih.gov

Another julolidine-based NIR fluorescent probe, JQMe, was developed for visualizing mitochondrial peroxynitrite. rsc.org JQMe exhibits an on-off fluorescence response, with its NIR fluorescence at 706 nm being suppressed upon reaction with peroxynitrite. rsc.org This probe demonstrated high selectivity and a low detection limit of 6.5 nM, and was successfully used to monitor both endogenous and exogenous peroxynitrite in the mitochondria of living cells. rsc.org

RNA Imaging in Live Cells

Visualizing RNA in living cells is crucial for understanding its diverse roles in cellular function. nih.govnih.govprinceton.edu Fluorescent small molecules that can selectively bind to RNA and exhibit a "turn-on" fluorescence response are highly valuable for this purpose. rsc.orgrsc.org

Researchers have designed and synthesized cationic julolidine-azolium conjugates as fluorescent probes for RNA imaging. rsc.orgrsc.org These probes, such as BTZ-JLD and SEZ-JLD, are thought to operate as molecular rotors. In solution, they are dimly fluorescent due to free rotation between the julolidine donor and the azolium acceptor, which quenches the excited state. rsc.orgrsc.org Upon binding to the rigid structure of RNA, this intramolecular rotation is restricted, leading to a significant enhancement in fluorescence emission at longer wavelengths. rsc.orgrsc.org These probes have been successfully applied for imaging intracellular RNA, with prominent staining of the nucleoli in live cells. rsc.orgrsc.org

Table 1: Photophysical Properties of Julolidine-Based RNA Probes

| Probe | Free Probe Emission (nm) | RNA-Bound Emission (nm) | Quantum Yield (in presence of RNA) |

| BTZ-JLD | ~620 | ~620 (significant increase in intensity) | ~0.25 |

| SEZ-JLD | ~640 | ~640 (significant increase in intensity) | ~0.18 |

General Principles of Fluorescent Probe Design

The design of effective fluorescent probes for biological imaging follows several key principles. nih.govnih.govresearchgate.net A typical probe consists of three main components: a fluorophore, a recognition moiety (receptor), and a linker. nih.gov

Fluorophore: This component is responsible for the photophysical properties of the probe, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov this compound is often used to construct fluorophores with strong intramolecular charge transfer (ICT) character, leading to emission at longer wavelengths. nih.govrsc.org

Recognition Moiety: This part of the probe is designed to selectively interact with the target analyte. nih.gov The interaction can be a chemical reaction or non-covalent binding.

Linker: The linker connects the fluorophore and the recognition moiety and can influence the probe's solubility, cell permeability, and the efficiency of signal transduction between the receptor and the fluorophore.

The signaling mechanism of a fluorescent probe is often based on processes like Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). nih.gov For many julolidine-based probes, the ICT mechanism is dominant. rsc.org The strong electron-donating julolidine pushes electron density through a π-conjugated system to an electron-accepting group. The interaction of the recognition moiety with the analyte modulates this ICT process, resulting in a detectable change in the fluorescence signal. rsc.org

Integration into Organic Electro-Optical (EO) Materials

Organic electro-optic (EO) materials are of great interest for applications in high-speed optical communications and signal processing due to their potential for large EO coefficients, fast response times, and ease of processing. rsc.orgbeilstein-journals.orgrsc.org

Role as Electron Donor in Push-Pull Chromophores

The fundamental component of these materials is the nonlinear optical (NLO) chromophore, which typically has a "push-pull" or donor-π-acceptor (D-π-A) structure. rsc.orgbeilstein-journals.orgrsc.org In this design, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge. beilstein-journals.org

This compound is a highly effective electron donor for these chromophores. rsc.orgnih.gov Its rigid and planarized structure, enforced by the fused ring system, enhances the overlap of the nitrogen lone pair with the π-system, leading to a stronger donating ability compared to simpler dialkylamino groups. rsc.orgnih.gov This enhanced electron-donating strength is crucial for achieving large molecular hyperpolarizabilities (β), a key figure of merit for NLO activity. rsc.orgnih.gov

Researchers have synthesized and studied a variety of push-pull chromophores incorporating the julolidine donor. For instance, a comparison between a chromophore with a julolidine donor (Ju-TCF) and one with a standard dialkylaminobenzene donor (St-TCF) showed that the julolidine derivative had a 70% larger calculated figure of merit (μβ₀). nih.gov Furthermore, the guest-host polymer containing the julolidine chromophore exhibited a 30% larger electro-optic coefficient (r₃₃) of 32 pm/V compared to the St-TCF based material at the same molar concentration. nih.gov

Systematic studies have been conducted to optimize the performance of julolidine-based chromophores by modifying the π-conjugated bridge and the electron acceptor. rsc.org By combining the julolidinyl donor with strong acceptors like tricyanofuran (TCF) or phenyl-trifluoromethyl-tricyanofuran (CF₃-Ph-TCF) and various π-bridges (thiophene, pyrrole, or tetraene), researchers have achieved very large r₃₃ values, with one example reaching 223 pm/V. These studies demonstrate that the powerful electron-donating ability of the this compound group is a critical factor in the development of high-performance organic EO materials. rsc.org

Table 2: Comparison of Electro-Optic Properties of Chromophores

| Chromophore | Electron Donor | Electron Acceptor | EO Coefficient (r₃₃) (pm/V) |

| St-TCF | Dialkylaminobenzene | TCF | ~25 |

| Ju-TCF | Julolidine | TCF | 32 |

| Chromophore A2 | Julolidine | CF₃-Ph-TCF | 223 |

Note: Values are taken from different studies and may have been measured under varying conditions (e.g., poling efficiency, chromophore concentration).

Optimization of Chromophore Structure for Enhanced EO Activity

The efficacy of organic electro-optic (EO) materials is fundamentally linked to the molecular structure of the chromophores they contain. These chromophores typically follow a Donor-π-bridge-Acceptor (D-π-A) architecture, where the strategic selection of each component is critical for maximizing performance. nih.gov In this context, this compound has emerged as a superior electron donor group, significantly enhancing the EO activity of chromophores. nih.gov

The incorporation of the julolidine moiety as the donor component provides several structural advantages. Its rigid and planar conformation helps to improve the first hyperpolarizability (β), a key measure of a molecule's nonlinear optical response. nih.gov This structural rigidity, combined with its potent electron-donating capability, leads to a more efficient intramolecular charge transfer upon excitation, which is the basis for the large EO effect.

Research has demonstrated the tangible benefits of using a julolidine-based donor. In a comparative study, a chromophore named Ju-TCF, which utilizes a julolidine donor, was synthesized and compared with St-TCF, a chromophore with a conventional dialkyl-attached aminobenzene donor. nih.gov The results showed that the Ju-TCF chromophore exhibited an electro-optic coefficient (r33) that was 30% larger than that of the St-TCF at the same molar concentration. nih.gov Furthermore, the Ju-TCF chromophore displayed enhanced thermal stability, with a degradation onset temperature approximately 30°C higher than its counterpart. nih.gov

Further optimization of the chromophore structure involves modifying the π-conjugated bridge and the electron acceptor in concert with the julolidine donor. The appropriate combination of these three elements is crucial for achieving the highest EO activities. For instance, a series of high-performance nonlinear optical chromophores were developed using julolidinyl donors linked to potent tricyanofuran-based acceptors via different π-bridges like thiophene (B33073) or tetraene moieties. One such chromophore, designated A2, which combines a julolidinyl donor with a phenyl-trifluoromethyl-tricyanofuran (CF3-Ph-TCF) acceptor, demonstrated a remarkably large r33 value of 223 pm/V at a wavelength of 1310 nm in a guest-host polymer system.

Table 1: Comparison of Julolidine-Based and Non-Julolidine EO Chromophores

| Chromophore | Donor Group | Acceptor Group | EO Coefficient (r33) | Decomposition Temp. (Td) | Source |

|---|---|---|---|---|---|

| Ju-TCF | Julolidine | Tricyanofuran (TCF) | 32 pm/V | 261 °C | nih.gov |

| St-TCF | Dialkyl-aminobenzene | Tricyanofuran (TCF) | ~24.6 pm/V (30% less than Ju-TCF) | 234 °C | nih.gov |

| A2 | Julolidinyl | Phenyl-trifluoromethyl-tricyanofuran (CF3-Ph-TCF) | 223 pm/V | >200 °C | |

Potential in Photodynamic Therapy and Photothermal Therapy (if integrated into relevant systems)

Photodynamic therapy (PDT) and photothermal therapy (PTT) are non-invasive therapeutic strategies that utilize light to induce localized cancer cell death. nih.govnih.gov PDT employs photosensitizers (PS) that, upon light activation, generate cytotoxic reactive oxygen species (ROS) to destroy malignant cells. nih.gov PTT, conversely, uses photothermal agents (PTAs) that absorb light energy and convert it into heat, causing thermal ablation of tumor tissue. nih.gov While this compound is not a standalone PDT or PTT agent, its unique electronic and photophysical properties make it a highly promising component for integration into advanced therapeutic systems.

The potential of this compound in these therapies stems from its function as a powerful electron donor and a core component of fluorescent molecules. nih.govchemimpex.com In the context of PDT, the development of efficient photosensitizers often relies on a D-A structure to facilitate the generation of ROS. nih.gov The strong electron-donating nature of the tetramethyljulolidine moiety can be harnessed to design novel photosensitizers. When combined with a suitable electron acceptor and π-bridge, it can create a system with tailored energy levels conducive to intersystem crossing and subsequent energy transfer to molecular oxygen, a critical step in producing singlet oxygen for PDT. Furthermore, its inherent fluorescence is advantageous for theranostics, allowing for simultaneous imaging to track the agent's localization within tumor tissues and monitor the therapeutic response. nih.govnih.gov Indeed, derivatives such as 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde (B54870) are recognized for their role in developing components for photodynamic therapy applications. chemimpex.com

For PTT, the primary requirement for an organic agent is strong absorption in the near-infrared (NIR) window (typically 700-1100 nm), where biological tissues are most transparent. nih.gov The versatile electronic structure of this compound allows for significant tuning of its absorption spectrum. By strategically pairing it with various acceptor units through an extended π-conjugation system, it is possible to design molecules that exhibit intense absorption in the NIR region. This would enable the resulting compound to function as an effective PTA, efficiently converting light into heat for tumor ablation.

Integrating these julolidine-based systems into nanoplatforms could further amplify their therapeutic potential. Nanoparticles can selectively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to higher local concentrations of the therapeutic agent and minimizing off-target side effects. nih.gov Therefore, by incorporating the this compound scaffold into rationally designed photosensitizers and photothermal agents, it is possible to develop next-generation theranostic agents for more effective and targeted cancer therapy.

Future Directions and Emerging Research Areas

Novel Derivatization Strategies for Enhanced Functionality

The core structure of 1,1,7,7-tetramethyljulolidine is a fertile ground for synthetic modification, aiming to fine-tune its electronic and optical properties for specific applications. Emerging research focuses on strategic derivatization to enhance its functionality.

One key area of exploration is the introduction of various functional groups at the C9 position of the julolidine (B1585534) ring. This has been a common strategy for developing fluorescent probes. For instance, the synthesis of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde (B54870) serves as a platform for creating sophisticated sensor molecules. nih.gov Future strategies will likely involve the incorporation of more complex and highly specific recognition moieties to detect a wider range of analytes with greater sensitivity and selectivity.

Moreover, the development of novel synthetic routes is crucial. While classical methods for creating the julolidine ring exist, they can be low-yielding. nih.gov Research into more efficient synthetic pathways, potentially utilizing modern catalytic systems, could make complex TMJ derivatives more accessible. One study highlighted the formation of a novel chiral sulfonic acid derivative during the synthesis of TMJ, indicating that reaction conditions can be manipulated to produce unique functionalized intermediates. nih.gov

Future derivatization strategies are expected to focus on:

Expansion of Conjugated Systems: Attaching large π-conjugated systems to the TMJ core can lead to materials with significantly red-shifted absorption and emission, which is highly desirable for applications in bioimaging and organic electronics.

Introduction of Reactive Moieties: Incorporating groups that can participate in bioorthogonal "click" chemistry reactions will enable the facile labeling of biomolecules for advanced biological studies.

Creation of Supramolecular Assemblies: Designing TMJ derivatives capable of self-assembly into well-ordered nanostructures could lead to new materials with unique collective optical and electronic properties.

A summary of common derivatization strategies for julolidine-type compounds is presented in the table below.

| Derivatization Strategy | Purpose | Potential Application |

| Aldol (B89426) Condensation | Extension of π-conjugation | Red-shifted fluorophores, OLEDs |

| Olefination Reactions | Introduction of vinyl linkages | Molecular wires, sensors |

| Imine Synthesis | Formation of Schiff bases | Chemosensors, molecular switches |

| Cross-Coupling Reactions | Carbon-carbon bond formation | Complex dyes, functional polymers |

Exploration in Quantum Chemistry and Advanced Photophysics

A deeper understanding of the fundamental photophysical processes in this compound and its derivatives is essential for the rational design of new materials. Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools in this endeavor. nih.govuc.pt

These computational methods allow for the prediction of key photophysical parameters, including:

Absorption and Emission Spectra: TD-DFT calculations can accurately predict the wavelengths of maximum absorption and emission, guiding the design of molecules with desired colors. nih.gov